molecular formula C10H10O4 B6161530 3-(3-formyl-4-hydroxyphenyl)propanoic acid CAS No. 99059-14-0

3-(3-formyl-4-hydroxyphenyl)propanoic acid

Cat. No. B6161530
CAS RN: 99059-14-0
M. Wt: 194.2
InChI Key:
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Description

3-(3-Formyl-4-hydroxyphenyl)propanoic acid, also known as 3-hydroxy-3-formylbenzoic acid (HFA) or 3-formyl-4-hydroxybenzoic acid, is an important organic compound found in nature. It is a monocarboxylic acid and a derivative of benzoic acid that has been used in various scientific research applications. HFA is found in the bark of the red cedar, in the leaves of the willow tree, and in the fruits of the blackberry. It is also found in various plants, fruits, and vegetables. HFA has a wide range of applications in the medical and pharmaceutical fields, and is used in the synthesis of various drugs and compounds.

Scientific Research Applications

HFA has been used in various scientific research applications, such as in the study of enzyme kinetics, the study of enzyme inhibition, and the study of protein structure and function. It has also been used in the study of drug metabolism and the study of drug-receptor interactions. HFA has been used to study the regulation of gene expression and the regulation of cell signaling pathways. It has also been used to study the structure and function of various proteins and enzymes, as well as the regulation of metabolic pathways.

Mechanism of Action

HFA is an inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K), which plays an important role in cell signaling pathways. HFA binds to the active site of the enzyme, blocking its activity and inhibiting its function. This inhibition of PI3K activity results in the inhibition of cell growth and proliferation, as well as the inhibition of cell signaling pathways.
Biochemical and Physiological Effects
HFA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including phospholipase A2, cyclooxygenase-2, and lipoxygenase. HFA has also been shown to inhibit the activity of several cell signaling pathways, including the PI3K/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the NF-κB pathway. In addition, HFA has been shown to inhibit the growth and proliferation of various cancer cell lines.

Advantages and Limitations for Lab Experiments

HFA has several advantages when used in lab experiments. It is relatively inexpensive and easy to obtain, and it can be easily synthesized from benzoic acid. HFA is also a relatively stable compound, and it has a wide range of applications in scientific research. One limitation of HFA is that it is a relatively weak inhibitor of PI3K, and it may not be sufficient to completely inhibit the activity of the enzyme.

Future Directions

HFA has a wide range of potential applications in the medical and pharmaceutical fields, and there are many potential future directions for research. These include the study of the effects of HFA on other enzymes and cell signaling pathways, the development of novel drugs and compounds based on HFA, and the investigation of the potential therapeutic effects of HFA in the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of HFA and to identify new potential applications for the compound.

Synthesis Methods

HFA can be synthesized from benzoic acid by the use of an enzyme-catalyzed reaction. In this reaction, benzoic acid is reacted with an enzyme called formyltransferase, which catalyzes the transfer of a formyl group from benzoic acid to the hydroxyl group of the benzoic acid molecule. This reaction produces HFA, which can then be isolated and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-formyl-4-hydroxyphenyl)propanoic acid involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzaldehyde", "acetylacetone", "malonic acid", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium chloride", "sodium carbonate", "water" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde and acetylacetone in ethanol with sodium hydroxide as a catalyst to form 3-(4-hydroxyphenyl)-1,3-diphenylpropan-1-one.", "Step 2: Hydrolysis of 3-(4-hydroxyphenyl)-1,3-diphenylpropan-1-one with hydrochloric acid and water to form 3-(4-hydroxyphenyl)propanoic acid.", "Step 3: Esterification of 3-(4-hydroxyphenyl)propanoic acid with malonic acid in the presence of sodium carbonate to form 3-(3-formyl-4-hydroxyphenyl)propanoic acid." ] }

CAS RN

99059-14-0

Molecular Formula

C10H10O4

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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